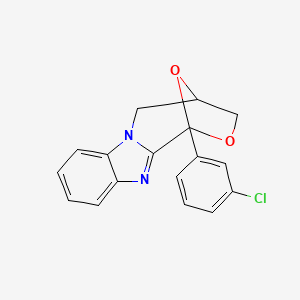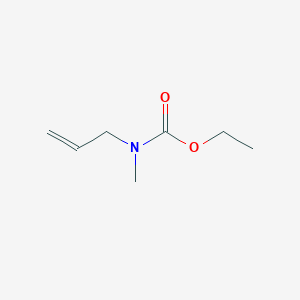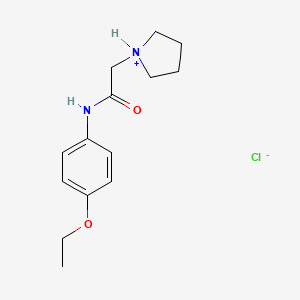
Acetanilide, 4'-ethoxy-2-pyrrolidinyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride: is a compound that combines the structural features of acetanilide and pyrrolidine Acetanilide is known for its analgesic and antipyretic properties, while pyrrolidine is a versatile scaffold in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride typically involves the reaction of acetanilide with 4’-ethoxy-2-pyrrolidinyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Acetanilide+4’-ethoxy-2-pyrrolidinyl chloride→Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, the compound can be used to study the effects of pyrrolidine derivatives on cellular processes and pathways.
Medicine: The compound’s potential analgesic and antipyretic properties make it a candidate for drug development, particularly in the treatment of pain and fever.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, rubber accelerators, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Acetanilide: Known for its analgesic and antipyretic properties.
Pyrrolidine: A versatile scaffold used in medicinal chemistry for drug development.
Phenacetin: An analgesic and antipyretic compound similar to acetanilide.
Uniqueness: Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride combines the structural features of acetanilide and pyrrolidine, potentially offering a unique profile of biological activity and applications. Its combination of analgesic, antipyretic, and potential additional effects due to the pyrrolidine ring makes it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
77966-28-0 |
|---|---|
Molekularformel |
C14H21ClN2O2 |
Molekulargewicht |
284.78 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-2-pyrrolidin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-18-13-7-5-12(6-8-13)15-14(17)11-16-9-3-4-10-16;/h5-8H,2-4,9-11H2,1H3,(H,15,17);1H |
InChI-Schlüssel |
AEQYBYUMISLSBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C[NH+]2CCCC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


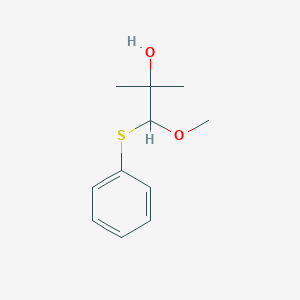

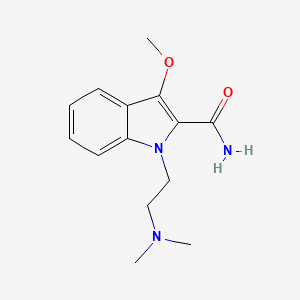





![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
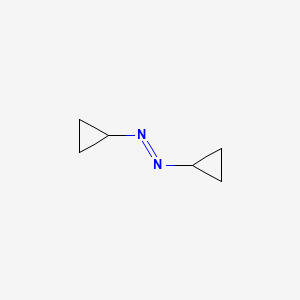

![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
